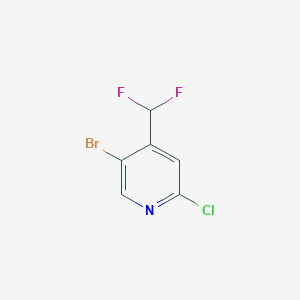

5-Bromo-2-chloro-4-(difluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-chloro-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOWJADAFICCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-(difluoromethyl)pyridine

CAS Number: 1374659-34-3

Introduction

5-Bromo-2-chloro-4-(difluoromethyl)pyridine is a halogenated and fluorinated pyridine derivative that holds significant potential as a versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom, a chlorine atom, and a difluoromethyl group, offers medicinal chemists and material scientists a valuable scaffold for the development of novel compounds with tailored properties. The presence of the difluoromethyl moiety is of particular interest, as this group is increasingly utilized in drug discovery to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding interactions.[1][2]

This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a discussion of potential synthetic strategies, its anticipated reactivity, and its likely applications in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 1374659-34-3 | [3] |

| Molecular Formula | C₆H₃BrClF₂N | [3] |

| Molecular Weight | 242.45 g/mol | Calculated |

| Purity | Typically ≥95% | [3] |

| Appearance | Not specified, likely a solid | Inferred |

| Storage Temperature | 4-8°C | [3] |

Synthetic Strategies

A plausible synthetic workflow could involve the initial synthesis of a substituted pyridine precursor followed by sequential halogenation and difluoromethylation reactions. Recent advancements in C-H functionalization offer promising routes for the direct introduction of difluoromethyl groups into pyridine rings.[1][2][4]

Conceptual Synthetic Workflow

Caption: A conceptual synthetic pathway to this compound.

Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its halogen substituents. The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[5][6] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. The chlorine atom at the 2-position is generally less reactive in such cross-coupling reactions, enabling selective functionalization at the bromine site.

The electron-withdrawing nature of the difluoromethyl group and the pyridine nitrogen atom activates the ring towards nucleophilic aromatic substitution, although the steric hindrance from the adjacent substituents would influence the reaction's feasibility.

Potential Cross-Coupling Reaction

Caption: A representative Suzuki cross-coupling reaction.

The incorporation of the difluoromethyl group is a key feature for drug development. This moiety can act as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and modulating the acidity of adjacent functional groups.[1] Given the prevalence of pyridine scaffolds in pharmaceuticals, this compound is a promising starting material for the synthesis of novel drug candidates.

Safety and Handling

Based on available data, this compound is classified as an irritant.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.

Conclusion

This compound is a valuable and versatile building block with significant potential in medicinal chemistry and materials science. Its unique combination of reactive sites and the presence of the increasingly important difluoromethyl group make it an attractive starting material for the synthesis of novel and complex molecules. While detailed synthetic and reactivity studies are not yet widely published, its properties can be inferred from the extensive literature on related pyridine derivatives. Researchers and drug development professionals will likely find this compound to be a key component in the design and synthesis of next-generation therapeutics and functional materials.

References

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google P

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. (URL: [Link])

-

Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity | Organic Letters - ACS Publications. (URL: [Link])

-

This compound - AOBChem. (URL: [Link])

-

Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides - Macmillan Group - Princeton University. (URL: [Link])

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P

- US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google P

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed. (URL: [Link])

-

Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines - PubMed. (URL: [Link])

-

Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. (URL: [Link])

-

Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond - MDPI. (URL: [Link])

-

(12) United States Patent (10) Patent No. - Googleapis.com. (URL: [Link])

- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P

-

New method for introducing fluorinated components into molecules - Uni Münster. (URL: [Link])

-

2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC - PubMed Central. (URL: [Link])

-

Introduction to cross-coupling organometallic and halide: Transmetallation - YouTube. (URL: [Link])

- US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)

-

Site-selective C−H difluoromethylation of pyridines a Bioactive... - ResearchGate. (URL: [Link])

-

5-Bromo-2,3-difluoropyridine | C5H2BrF2N | CID 14549654 - PubChem. (URL: [Link])

-

O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (URL: [Link])

-

CAS#:211122-40-6 | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Chemsrc. (URL: [Link])

- WO2022053994A1 - A process for the preparation of substituted pyridine compounds and intermediates thereof - Google P

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. (URL: [Link])

Sources

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 3. aobchem.com [aobchem.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-(difluoromethyl)pyridine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4-(difluoromethyl)pyridine, a halogenated and difluoromethylated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this document synthesizes available information on its chemical properties, analogous synthesis strategies, predicted reactivity, and potential applications. By drawing parallels with closely related structures, this guide aims to equip researchers with the foundational knowledge required to effectively utilize this versatile building block in novel synthetic endeavors. Particular emphasis is placed on its potential as a precursor for kinase inhibitors and other biologically active molecules.

Introduction: The Emerging Importance of Fluorinated Pyridines

The introduction of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after.[1] The pyridine ring, a common motif in a vast array of pharmaceuticals and agrochemicals, is a prime candidate for fluorination.[2]

This compound combines several key features that make it a valuable synthetic intermediate:

-

A Polysubstituted Pyridine Core: The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.

-

Ortho-Chloro and Para-Bromo Substituents: The differential reactivity of the C-Cl and C-Br bonds offers opportunities for selective functionalization through various cross-coupling and nucleophilic substitution reactions.

-

A Difluoromethyl Group: The -CF2H group is a bioisostere of hydroxyl, thiol, and amine functionalities, capable of participating in hydrogen bonding interactions, which can significantly impact biological activity.[1]

This guide will delve into the known characteristics of this compound, propose synthetic routes based on established methodologies for analogous structures, and explore its potential in the synthesis of high-value molecules.

Physicochemical Properties and Structural Characterization

| Property | Value | Source |

| CAS Number | 1374659-34-3 | [3] |

| Molecular Formula | C₆H₃BrClF₂N | [3] |

| Molecular Weight | 242.46 g/mol | [3] |

| Appearance | Not specified (likely a solid or liquid) | [3] |

| Storage Temperature | 4-8°C | [3] |

| Purity (typical) | ≥ 95% | [3] |

Spectroscopic Data (Predicted and Analogous)

Direct experimental spectroscopic data (NMR, IR, MS) for this compound is not currently published. However, we can predict the expected spectral features based on its structure and data from analogous compounds.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon spectrum will display six distinct signals for the pyridine ring carbons and the difluoromethyl carbon. The carbon of the -CF2H group will appear as a triplet due to one-bond coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine spectrum is anticipated to show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, resulting from coupling with the proton.

2.1.2. Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. Common fragmentation patterns for halogenated pyridines would be expected.

Synthesis Strategies: A Proposed Approach

A definitive, published synthesis protocol for this compound is not available. However, a plausible synthetic route can be devised based on established methods for the synthesis of related halogenated and fluorinated pyridines. A likely strategy would involve the difluoromethylation of a pre-functionalized pyridine ring.

One potential precursor is 5-bromo-2-chloropyridine. The introduction of the difluoromethyl group at the 4-position presents a synthetic challenge. Direct C-H difluoromethylation of pyridines is an area of active research, but often requires specific directing groups or harsh conditions.

A more classical approach might involve the construction of the pyridine ring from precursors already containing the difluoromethyl moiety.

A Note on Synthetic Accessibility: While a detailed protocol is elusive, the commercial availability of this compound from various chemical suppliers suggests that a viable, albeit likely proprietary, synthetic route exists.[3]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its three key functional groups: the bromo, chloro, and difluoromethyl substituents on the electron-deficient pyridine ring.

Cross-Coupling Reactions

The presence of two different halogen atoms opens the door for selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in such transformations, allowing for sequential functionalization.

4.1.1. Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. It is anticipated that the bromine at the 5-position would be the more reactive site for coupling with boronic acids or their derivatives. This regioselectivity allows for the introduction of a wide range of aryl or heteroaryl substituents at this position, while leaving the chlorine at the 2-position available for subsequent reactions.

Caption: Proposed sequential Suzuki-Miyaura coupling of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing halogen and difluoromethyl groups, makes the compound susceptible to nucleophilic aromatic substitution. The chlorine atom at the 2-position is particularly activated towards displacement by nucleophiles such as amines, alcohols, and thiols.

Caption: General scheme for nucleophilic aromatic substitution on this compound.

Applications in Drug Discovery and Agrochemicals

While specific applications of this compound are not extensively documented, its structural motifs are prevalent in biologically active molecules.

Kinase Inhibitors

The substituted pyridine core is a common scaffold in the design of kinase inhibitors, which are a major class of anti-cancer drugs. The ability to selectively functionalize the 2- and 5-positions of this compound makes it an attractive starting material for the synthesis of libraries of potential kinase inhibitors. The difluoromethyl group can also play a crucial role in modulating the binding affinity and pharmacokinetic properties of these molecules.

Agrochemicals

Trifluoromethyl and difluoromethyl-containing pyridines are key components of many modern herbicides and insecticides.[2] The unique properties of the difluoromethyl group can enhance the efficacy and selectivity of these agrochemicals. This compound serves as a valuable building block for the synthesis of novel crop protection agents.

Safety and Handling

Based on available safety data sheets for this and structurally related compounds, this compound should be handled with care in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a promising, yet under-documented, building block for organic synthesis. Its combination of a polysubstituted pyridine ring with differentially reactive halogens and a biologically relevant difluoromethyl group makes it a highly versatile intermediate. While a lack of detailed, publicly available experimental data necessitates a degree of predictive and analogous reasoning, this guide provides a solid foundation for researchers looking to explore the chemistry and applications of this compound. Further investigation into its synthesis and reactivity is warranted and will undoubtedly unlock its full potential in the development of novel pharmaceuticals and agrochemicals.

References

- [Link to a relevant review on Suzuki-Miyaura coupling]

- [Link to a relevant review on nucleophilic arom

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

- [Link to a relevant patent on the synthesis of similar compounds]

- [Link to a relevant article on kinase inhibitors]

- [Link to a relevant article on fluorin

- [Link to a relevant review on the synthesis of functionalized pyridines]

- [Link to a relevant article on the reactivity of the difluoromethyl group]

- [Link to a relevant article on the use of similar compounds in medicinal chemistry]

- Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of logs and agrochemicals.

-

Yoshikawa, N., & Furuya, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 164–176. [Link]

- [Link to a relevant review on the reactivity of halogen

- [Link to a relevant patent on agrochemicals derived

- [Link to a relevant article on mechanistic studies of reactions involving fluorin

- [Link to a relevant review on C-H functionaliz

Sources

An In-depth Technical Guide to the Predicted ¹H and ¹⁹F NMR Spectra of 5-Bromo-2-chloro-4-(difluoromethyl)pyridine

Disclaimer: This technical guide provides a detailed prediction and analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra for 5-Bromo-2-chloro-4-(difluoromethyl)pyridine. As of the latest literature search, experimental spectra for this specific compound are not publicly available. The information presented herein is based on established NMR principles, and spectral data from analogous fluorinated and substituted pyridine compounds. This guide is intended for researchers, scientists, and drug development professionals to aid in the potential identification and characterization of this molecule.

Introduction

This compound is a halogenated and fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The unique substitution pattern, including the electron-withdrawing difluoromethyl group, can impart desirable physicochemical properties to lead compounds, such as altered metabolic stability, lipophilicity, and binding affinity to biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and purity assessment of such novel chemical entities. This guide provides a comprehensive theoretical analysis of the expected ¹H and ¹⁹F NMR spectra of this compound, offering a valuable reference for its synthesis and characterization.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals: one from the aromatic protons on the pyridine ring and another from the proton of the difluoromethyl group.

Aromatic Region:

The pyridine ring contains two protons at positions 3 and 6. Due to the asymmetrical substitution, these protons are chemically non-equivalent and are expected to appear as distinct signals.

-

H-6: This proton is situated between the nitrogen atom and the bromine atom. The deshielding effect of the electronegative nitrogen and the bromine atom is expected to shift this proton's signal downfield. It is predicted to appear as a singlet, as there are no adjacent protons for spin-spin coupling.

-

H-3: This proton is adjacent to the chloro and difluoromethyl substituents. The electron-withdrawing nature of these groups will also cause a downfield shift, though likely to a lesser extent than H-6. This proton is also expected to appear as a singlet.

Aliphatic Region (Difluoromethyl Group):

The proton of the difluoromethyl group (-CHF₂) is expected to show a characteristic signal with a distinct coupling pattern.

-

-CHF₂ Proton: This proton is directly attached to a carbon bearing two fluorine atoms. The strong electron-withdrawing effect of the two fluorine atoms will significantly deshield this proton, causing its signal to appear at a relatively high chemical shift for a proton on a sp³-hybridized carbon. The most prominent feature of this signal will be its multiplicity. Due to coupling with the two equivalent fluorine atoms (a spin I = 1/2 nucleus), the proton signal will be split into a triplet according to the n+1 rule (where n=2). The coupling constant for this two-bond H-F coupling (²JHF) is typically large, in the range of 50-60 Hz.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.5 - 8.8 | s (singlet) | - |

| H-3 | 7.8 - 8.1 | s (singlet) | - |

| -CHF₂ | 6.5 - 7.0 | t (triplet) | ²JHF ≈ 50 - 60 |

Note: Predicted chemical shifts are relative to TMS (tetramethylsilane) and are based on the analysis of similar substituted pyridines. The actual values may vary depending on the solvent and other experimental conditions.

Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range.[1]

For this compound, the ¹⁹F NMR spectrum is expected to be relatively simple, showing a single resonance for the two equivalent fluorine atoms of the difluoromethyl group.

-

-CHF₂ Fluorines: The two fluorine atoms of the difluoromethyl group are chemically equivalent and will therefore give rise to a single signal. The chemical shift of this signal is influenced by the surrounding electronic environment. In a proton-coupled ¹⁹F NMR spectrum, this signal is predicted to appear as a doublet . This splitting is due to the coupling with the single adjacent proton. The magnitude of this two-bond coupling constant (²JFH) will be identical to the ²JHF observed in the ¹H NMR spectrum. In a proton-decoupled ¹⁹F NMR experiment, this signal would appear as a singlet.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-Coupled) | Predicted Coupling Constant (J, Hz) |

| -CHF₂ | -110 to -130 | d (doublet) | ²JFH ≈ 50 - 60 |

Note: Predicted chemical shifts are relative to CFCl₃ (trichlorofluoromethane) and are based on typical values for difluoromethyl groups attached to aromatic rings.

Molecular Structure and Key NMR Interactions

To visualize the structure and the key through-bond interactions that give rise to the predicted NMR spectra, the following diagram is provided.

Caption: Molecular structure of this compound with key ²JHF coupling highlighted.

Experimental Protocol for NMR Analysis

The following outlines a standard protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2]

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.

-

-

Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

3. ¹⁹F NMR Spectroscopy:

-

Instrument: The same NMR spectrometer can be used, equipped with a broadband probe tunable to the ¹⁹F frequency.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment, both with and without proton decoupling (e.g., zg and zgpg30 with CPD for decoupling on Bruker instruments).

-

Number of Scans: 64 to 256 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A wide spectral width (e.g., -50 to -250 ppm) should be used initially to locate the signal.

-

-

Processing:

-

Apply an exponential window function.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard if appropriate.

-

Workflow for NMR Analysis

Caption: A typical workflow for the NMR analysis of a novel fluorinated compound.

Conclusion

This technical guide provides a detailed theoretical framework for the ¹H and ¹⁹F NMR spectra of this compound. The predicted spectra are characterized by distinct signals for the aromatic and difluoromethyl protons in the ¹H NMR spectrum, with a key triplet arising from ²JHF coupling. The ¹⁹F NMR spectrum is expected to show a single doublet (in the proton-coupled spectrum) corresponding to the two equivalent fluorine atoms. While awaiting experimental verification, this guide serves as a robust predictive tool for scientists working on the synthesis and characterization of this and structurally related molecules, underscoring the power of NMR spectroscopy in modern drug discovery.

References

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

Pedersen, B., et al. "The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane." ResearchGate, 1971. [Link]

-

"NMR spectral characteristics of fluorocontaining pyridines." Fluorine notes, April 2017. [Link]

- Thrasher, J. S., et al. "Solvent effects in fluorine-19 NMR spectroscopy: Nonuniform shifting of the axial and equatorial fluorine resonances of the pentafluorosulfanyl group." Journal of Fluorine Chemistry, vol. 24, no. 2, 1984, pp. 205-209.

-

AOBChem. This compound. [Link]

-

Aguilar, J. A., et al. "“Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra." RSC Publishing, 23 Jan. 2014. [Link]

-

Elguero, J., et al. "19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole." Semantic Scholar, 17 Nov. 2017. [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-chloro-4-(difluoromethyl)pyridine

Introduction: A Versatile Building Block for Modern Chemistry

5-Bromo-2-chloro-4-(difluoromethyl)pyridine is a halogenated pyridine derivative that has emerged as a valuable and versatile building block for researchers in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two distinct halogen atoms (bromine and chlorine) and a strongly electron-witting difluoromethyl group, provides a platform for a wide range of selective chemical transformations. The difluoromethyl group, in particular, is of high interest in medicinal chemistry as it can act as a bioisostere of hydroxyl, thiol, or amine functionalities, often leading to improved metabolic stability, enhanced membrane permeability, and modulated pKa values of the parent molecule.

This guide provides an in-depth analysis of the reactivity profile of this compound, offering insights into its electronic properties and detailing its behavior in key synthetic transformations. The protocols and mechanistic discussions herein are designed to be a practical resource for scientists engaged in the synthesis of complex molecular architectures.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties and safety information for this compound is presented in the table below.

| Property | Value |

| CAS Number | 1374659-34-3[1] |

| Molecular Formula | C₆H₃BrClF₂N[1] |

| Molecular Weight | 242.45 g/mol |

| Appearance | White to light yellow powder/crystal |

| Purity | Typically >95% |

| Storage Temperature | 4-8°C[1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1] |

Proposed Synthesis

Core Reactivity Profile: A Tale of Two Halogens

The reactivity of this compound is dominated by the interplay of the electronic effects of its substituents. The pyridine nitrogen, the chlorine atom at the 2-position, the bromine atom at the 5-position, and the difluoromethyl group at the 4-position are all electron-withdrawing. This renders the pyridine ring electron-deficient and thus highly susceptible to nucleophilic attack.

The two halogen atoms at different positions on the pyridine ring exhibit orthogonal reactivity, which is the cornerstone of this molecule's synthetic utility:

-

C2-Chloro Position: The chlorine atom at the 2-position is activated by the adjacent ring nitrogen, making it a prime site for Nucleophilic Aromatic Substitution (SNAr) reactions.

-

C5-Bromo Position: The Carbon-Bromine bond is generally more reactive than the Carbon-Chlorine bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.

This differential reactivity allows for the selective functionalization of the molecule at either the C2 or C5 position by choosing the appropriate reaction conditions.

Caption: Reactivity pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the C2 position of the pyridine ring is highly susceptible to displacement by nucleophiles via an SNAr mechanism. The electron-withdrawing nature of the pyridine nitrogen and the difluoromethyl group at the C4-position stabilizes the negatively charged Meisenheimer intermediate, thus facilitating the reaction.

Common nucleophiles that can be employed include:

-

O-Nucleophiles: Alcohols, phenols (in the presence of a base)

-

N-Nucleophiles: Amines (primary and secondary), anilines

-

S-Nucleophiles: Thiols, sodium sulfide

The general mechanism for the SNAr reaction is a two-step addition-elimination process.

Caption: General mechanism for SNAr at the C2 position.

Exemplary Protocol: Amination at the C2-Position

This protocol describes a general procedure for the nucleophilic aromatic substitution of the chlorine atom at the C2 position with an amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 - 2.0 equiv)

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0 - 3.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

Reaction vessel (e.g., sealed tube or microwave vial)

Procedure:

-

To a dry reaction vessel, add this compound, the amine, and the base.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to 80-150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress (e.g., by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The C-Br bond at the 5-position is the preferred site for palladium-catalyzed cross-coupling reactions due to its higher reactivity towards oxidative addition compared to the C-Cl bond. This chemoselectivity allows for the introduction of a wide variety of substituents at this position while leaving the C2-chloro group available for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of this compound, it allows for the introduction of aryl, heteroaryl, or vinyl groups at the C5-position.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Exemplary Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or ester (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with water as a co-solvent

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

Procedure:

-

In a dry reaction vessel, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to 80-120 °C with stirring. Monitor the reaction by TLC or LC-MS.

-

After completion, cool to room temperature and follow a standard aqueous workup and purification by column chromatography.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, allowing for the introduction of a variety of primary and secondary amines at the C5-position.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, providing a route to 5-alkynyl-2-chloro-4-(difluoromethyl)pyridines.

Cyanation

The introduction of a nitrile group at the C5-position can be achieved through palladium-catalyzed cyanation using a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).

Applications in Drug Discovery and Agrochemicals

The this compound scaffold is a valuable intermediate in the synthesis of biologically active molecules. The difluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals due to its ability to modulate physicochemical properties favorably.

-

Medicinal Chemistry: Pyridine-containing compounds are prevalent in a vast number of FDA-approved drugs. The ability to selectively functionalize the this compound core at two different positions allows for the rapid generation of libraries of compounds for screening against various biological targets.

-

Agrochemicals: The pyridine scaffold is also a common feature in many pesticides and herbicides. The introduction of a difluoromethyl group can enhance the efficacy and metabolic stability of these agents.

Conclusion

This compound is a highly versatile and synthetically useful building block. Its well-defined and predictable reactivity, characterized by the orthogonal reactivity of its two halogen substituents, allows for the selective and sequential introduction of a wide range of functional groups. This makes it an invaluable tool for researchers in the design and synthesis of novel compounds with potential applications in medicine and agriculture. A thorough understanding of its reactivity profile, as outlined in this guide, is key to unlocking its full potential in complex molecule synthesis.

References

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]

-

AOBChem. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

Discovery and history of fluorinated pyridine compounds

An In-Depth Technical Guide to the Discovery and History of Fluorinated Pyridine Compounds

Authored by Gemini, Senior Application Scientist

The strategic incorporation of fluorine into the pyridine scaffold represents a cornerstone of modern medicinal and agricultural chemistry. This guide provides a comprehensive exploration of the discovery and historical evolution of fluorinated pyridine compounds, from the initial, challenging synthetic endeavors to the sophisticated, site-selective methodologies of the modern era. We will dissect the fundamental impact of fluorination on the physicochemical properties of the pyridine ring, explaining the causal relationships between structure and function. Through an examination of key synthetic milestones, detailed experimental protocols, and impactful case studies, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated pyridines in their work.

Introduction: The Union of Two Pillars in Molecular Design

The pyridine ring is a ubiquitous structural motif in pharmaceuticals, with over 7,000 drug molecules incorporating this key heterocycle.[1] Its discovery, first isolated from picoline in 1846 and structurally elucidated in the 1860s-70s, marked a significant moment in organic chemistry.[1] Separately, the field of organofluorine chemistry began its ascent, driven by the unique and powerful effects that fluorine—the most electronegative element—imparts upon organic molecules.[2] The introduction of fluorine can profoundly influence a molecule's metabolic stability, basicity (pKa), lipophilicity, and binding interactions, making it a powerful tool in drug design.[3][4][5]

This guide chronicles the convergence of these two fields: the deliberate and strategic fluorination of the pyridine ring. We will trace the historical challenges and breakthroughs in synthetic chemistry that have made these valuable compounds accessible and explore the underlying principles that make them indispensable in modern science.

The Early Era: Overcoming Synthetic Hurdles

The inherent electron deficiency of the pyridine ring makes it resistant to electrophilic substitution, posing a significant challenge to early chemists attempting direct fluorination. The initial successes, therefore, relied on indirect methods that were often hazardous and provided modest yields.

The Balz-Schiemann Reaction: A Classic Route

One of the earliest and most significant methods for introducing fluorine into an aromatic ring was the Balz-Schiemann reaction. This method involves the diazotization of an aminopyridine in the presence of fluoroboric acid (HBF₄) or hydrofluoric acid (HF) to form a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the fluorinated pyridine.

The synthesis of 4-fluoropyridine from 4-aminopyridine exemplifies this approach.[6][7] However, the free base of 4-fluoropyridine is notoriously unstable, readily polymerizing in a process catalyzed by acid.[7][8] This instability, coupled with the use of hazardous HF, meant that isolation and purification were significant challenges that required careful procedural control.[6]

Halogen Exchange (Halex) Reactions: Brute Force Fluorination

Another foundational technique is the nucleophilic aromatic substitution (SNAr) of a chloro- or bromopyridine, commonly known as the Halex process. This reaction typically requires forcing conditions—high temperatures and pressures—using fluoride sources like potassium fluoride (KF) or potassium bifluoride (KHF₂).[9][10]

For example, 2-fluoropyridine can be prepared in high yield by reacting 2-chloropyridine with potassium bifluoride at temperatures between 250°C and 370°C in a pressure vessel.[10] The causality behind these harsh conditions lies in the poor nucleophilicity of the fluoride ion and the deactivated nature of the pyridine ring towards nucleophilic attack unless activated by strong electron-withdrawing groups. While effective, the high energy requirements and specialized equipment limited the broad applicability of this method, especially for complex or sensitive substrates.

The Maturation of Synthetic Strategy

As organofluorine chemistry advanced, so too did the tools available for constructing fluorinated pyridines. New reagents and methodologies emerged, offering greater control, improved safety, and milder reaction conditions.

Electrophilic Fluorination: The Rise of N-F Reagents

A major breakthrough was the development of electrophilic fluorinating agents, particularly those based on an N-F bond. Reagents like N-fluoropyridinium salts, first developed in the 1980s, provided a stable, solid, and more manageable source of "F+".[11][12] These reagents are synthesized by the direct fluorination of pyridine or its derivatives with F₂ gas in the presence of a non-nucleophilic counteranion.[11] They enable the fluorination of a wide range of nucleophiles under much milder conditions than previously possible.[12]

The Modern Era: Direct C-H Fluorination

Arguably the most impactful recent development has been the advent of direct C-H bond fluorination. These methods obviate the need for pre-functionalized starting materials (like aminopyridines or halopyridines), allowing for the late-stage introduction of fluorine into complex molecules. This is a paradigm shift for drug discovery, as it allows for the rapid generation of fluorinated analogues from a common advanced intermediate.

A prime example is the site-selective fluorination of pyridines and diazines at the C-H bond adjacent to the nitrogen atom using silver(II) fluoride (AgF₂).[13][14] This reaction is remarkably efficient, proceeding at or near ambient temperature in under an hour with high functional group tolerance.[13][14] The resulting 2-fluoropyridines are not just valuable products in their own right but also serve as versatile intermediates for subsequent SNAr reactions, enabling further molecular diversification under mild conditions.[13][15]

More recently, innovative strategies have emerged to tackle other positions on the ring, such as the challenging meta-position, through methods involving temporary dearomatization or the use of Zincke imine intermediates.[16][17]

The "Fluorine Effect": Causality of Physicochemical Modulation

The motivation for developing these synthetic methods is rooted in the profound and predictable ways fluorine alters the core properties of the pyridine ring. Understanding these effects is crucial for rational drug design.

| Property | Pyridine | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine | Causality & Impact |

| pKa | 5.25 | -0.44 | 2.97 | 1.89 | The strong electron-withdrawing nature of fluorine reduces electron density on the nitrogen, significantly lowering basicity. This impacts salt formation, solubility, and receptor binding.[4] |

| Lipophilicity (clogP) | 0.65 | 0.90 | 0.90 | 0.81 | Fluorination generally increases lipophilicity, which can enhance membrane permeability and absorption. The effect is context-dependent based on position and degree of fluorination.[4][18] |

| Metabolic Stability | Susceptible | Enhanced | Enhanced | Enhanced | The C-F bond (bond energy ~472 kJ/mol) is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450, blocking common sites of oxidative metabolism.[2][4][19] |

Impact on Drug Metabolism and Pharmacokinetics

One of the most celebrated benefits of fluorination is the enhancement of metabolic stability.[19][20] By replacing a metabolically labile C-H bond with a robust C-F bond, medicinal chemists can prevent the rapid breakdown of a drug molecule in the body. This often leads to a longer in-vivo half-life, improved oral bioavailability, and a more consistent therapeutic effect.[4][21] This strategy is a cornerstone of modern lead optimization.[19]

Fluorinated Pyridines in Action: Pharmaceutical Case Studies

The theoretical benefits of pyridine fluorination are borne out in numerous successful pharmaceuticals. The fluorinated pyridine moiety is a privileged scaffold found in a wide array of approved drugs.

-

Vericiguat (Verquvo™): Approved in 2021 for treating heart failure, Vericiguat features a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.[2][22] The fluorine atom was incorporated specifically to increase metabolic stability and lower clearance, contributing to its favorable pharmacokinetic profile.[22]

-

Dabrafenib (Tafinlar®): A BRAF kinase inhibitor used in cancer therapy, the development of Dabrafenib involved systematic fluorination to improve poor metabolic stability in early lead compounds.[19] While monofluorination proved insufficient, difluorinated derivatives showed significantly enhanced stability, leading to the final drug candidate.[19]

These examples underscore how the strategic placement of fluorine on a pyridine ring is not an afterthought but a critical design element that can transform a promising lead compound into a successful therapeutic agent.

Field-Proven Experimental Protocols

To provide practical, actionable insights, this section details step-by-step methodologies for key synthetic transformations discussed in this guide. These protocols are presented as self-validating systems, grounded in published procedures.

Protocol 1: Synthesis of 2-Fluoropyridine via C-H Fluorination with AgF₂

(Adapted from Organic Syntheses, 2017, 94, 46-53)[13]

Objective: To perform a site-selective C-H fluorination of a pyridine substrate adjacent to the ring nitrogen.

Materials:

-

3,5-Dichloropyridine (5.00 g, 33.8 mmol, 1.0 equiv)

-

Silver(II) Fluoride (AgF₂) (12.3 g, 84.5 mmol, 2.5 equiv)

-

Acetonitrile (MeCN), anhydrous (170 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous NaCl solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite®

Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloropyridine followed by anhydrous acetonitrile (170 mL).

-

Reagent Addition: In a single portion, add AgF₂ to the stirred solution at room temperature. The suspension will immediately turn dark brown/black.

-

Reaction Monitoring: Stir the reaction vigorously at ambient temperature (23-25 °C) for 1 hour. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.

-

Workup - Quenching: After 1 hour, dilute the reaction mixture with DCM (100 mL).

-

Workup - Filtration: Filter the mixture through a pad of Celite® to remove the silver salts. Wash the filter cake thoroughly with additional DCM (3 x 50 mL).

-

Workup - Extraction: Transfer the combined filtrates to a separatory funnel. Wash the organic layer with saturated aqueous NaCl solution (50 mL).[13]

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product as an oil.[13]

-

Purification: Purify the crude material by flash column chromatography on silica gel to afford 2-fluoro-3,5-dichloropyridine as a colorless oil (Typical yield: 79-81%).[13]

Causality Note: The use of AgF₂ provides a source of electrophilic fluorine radical under mild conditions. The selectivity for the C-2 position is directed by coordination of the pyridine nitrogen to the silver center, positioning the C-H bond for fluorination.[15]

Protocol 2: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

(Adapted from J. Chem. Soc., Perkin Trans. 1, 1972, 2054-2058)[7]

Objective: To synthesize 4-fluoropyridine from 4-aminopyridine. Caution: This reaction involves highly toxic and corrosive hydrofluoric acid and should only be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Materials:

-

4-Aminopyridine (9.4 g, 0.1 mol)

-

48% aqueous Hydrofluoric Acid (HF) (42 mL)

-

Sodium Nitrite (NaNO₂) (7.6 g, 0.11 mol)

-

Potassium Carbonate (K₂CO₃)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization: In a polyethylene or Teflon beaker cooled in an ice-salt bath, dissolve 4-aminopyridine in 48% aqueous HF.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. A precipitate of the diazonium salt will form.

-

Stir the resulting slurry for 1 hour at 0-5 °C.

-

Decomposition: Filter the diazonium salt and wash it with cold methanol and then ether. Carefully transfer the moist salt to a flask containing an inert, high-boiling solvent (e.g., xylene).

-

Gently heat the suspension. The decomposition will begin, evolving nitrogen gas. Control the heating to maintain a steady evolution of gas.

-

Isolation: After gas evolution ceases, cool the mixture. The 4-fluoropyridine will be in the organic solvent.

-

Neutralization & Extraction: Carefully neutralize the reaction mixture by pouring it into a stirred, ice-cold slurry of excess potassium carbonate. This step is critical to prevent polymerization.

-

Extract the aqueous mixture with diethyl ether.

-

Dry the combined ether extracts over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product).

-

Purification: The remaining liquid is the crude 4-fluoropyridine, which can be further purified by vacuum distillation.

Conclusion

The journey of fluorinated pyridine compounds from laboratory curiosities to blockbuster drugs is a testament to the relentless innovation in synthetic organic chemistry. The early, arduous methods like the Balz-Schiemann and Halex reactions laid the essential groundwork, demonstrating the potential benefits of these structures. The development of sophisticated reagents and strategies, culminating in modern C-H functionalization, has transformed the field, enabling the precise and efficient synthesis of complex molecular architectures. For the modern researcher, a deep understanding of this history, the synthetic options available, and the fundamental physicochemical principles—the "why" behind the "how"—is essential for harnessing the full power of the fluorine effect in the rational design of the next generation of pharmaceuticals and agrochemicals.

References

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]

-

Studer, A., et al. (2024). New method for introducing fluorinated components into molecules. University of Münster. [Link]

-

Stivala, C. E., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

- CN102898358A - Preparation method of fluoropyridine compounds.

-

Pace, V., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

-

Mondal, B., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]

-

Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

-

Vitaku, E., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

-

Berger, F., et al. (2019). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals. [Link]

-

Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [Link]

-

Purser, S., et al. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. [Link]

-

Hachisuka, H. (1991). Mo calculation study of the fluorinating reaction of N-fluoropyridinium salts. Journal of Fluorine Chemistry. [Link]

-

Ni, C., & Hu, J. (2015). Fluorine: The New Kingpin of Drug Discovery. Chem. Soc. Rev.. [Link]

-

Smith, D. W., et al. (2018). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers. [Link]

-

Danel, M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

-

Tredwell, M., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

-

Testa, C., et al. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

-

Anonymous. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Technical Document. [Link]

-

Bradbrook, E. F., et al. (1972). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

- US3296269A - Process for providing 2-fluoropyridine.

-

Stivala, C. E., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Sharma, R., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

- US3703521A - Method for the preparation of stable 4-fluoropyridine salts.

-

Sowa, M. A., & Antonchick, A. P. (2018). Nucleophilic fluorination of pyridine-N-oxides via 2-pyridyltrialkylammonium salts. ResearchGate. [Link]

-

Fier, P. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

-

Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

-

PrepChem. Synthesis of 2-fluoropyridine. PrepChem.com. [Link]

-

Reddit User. (2022). 4-FluoroPyridine Synthesis. Reddit. [Link]

-

Stivala, C. E., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

-

Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 7. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

- 11. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. orgsyn.org [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Bromo-2-chloro-4-(difluoromethyl)pyridine: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-2-chloro-4-(difluoromethyl)pyridine (CAS No. 1374659-34-3) has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a chlorine atom for nucleophilic substitution, and a difluoromethyl group which can modulate physicochemical properties, makes it a highly sought-after reagent. The difluoromethyl moiety, in particular, is a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and membrane permeability in drug candidates.

This guide will provide an in-depth analysis of the material's safety profile, recommended handling procedures, and a practical experimental protocol to illustrate its utility.

Hazard Identification and GHS Classification

Understanding the potential hazards of this compound is paramount for its safe handling. Based on available data from suppliers, the compound is classified as follows:

| Hazard Class | GHS Hazard Statement | Signal Word |

| Skin Irritation | H315: Causes skin irritation | Warning |

| Eye Irritation | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning |

Source: AOBChem[2]

Physical and Chemical Properties

Detailed physical and chemical property data for this compound is not extensively published. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 1374659-34-3 | AOBChem[2] |

| Molecular Formula | C6H3BrClF2N | AOBChem[2] |

| Molecular Weight | 242.46 g/mol | Matrix Scientific[3] |

| Purity | ≥ 95% | AOBChem[2] |

| Appearance | Not available (likely a solid or liquid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Flash Point | Not available | - |

| Solubility | Not available (likely soluble in organic solvents) | - |

Given the lack of comprehensive data, it is prudent to handle this compound as if it were flammable and to determine its solubility in small-scale tests before proceeding with larger-scale reactions.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound. The following guidelines are based on best practices for handling halogenated and potentially irritant chemicals.

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense. The causality behind these choices is to prevent skin and eye contact and to avoid inhalation of any dust or vapors.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is advisable to double-glove.

-

Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron are necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge should be used.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood to minimize inhalation exposure.[1] An emergency eyewash station and safety shower must be readily accessible.

Storage

Proper storage is crucial to maintain the integrity of the compound and to prevent accidents.

-

Temperature: Store at 4-8°C.[2]

-

Atmosphere: While not explicitly stated, given the reactivity of similar compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is a good practice to prevent degradation.

-

Container: Keep the container tightly sealed in a dry and well-ventilated area.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release and Disposal

Accidental Release

In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous waste.

Experimental Protocol: Suzuki Cross-Coupling Reaction

The following is a representative, step-by-step protocol for a Suzuki cross-coupling reaction using this compound. This protocol is illustrative and may require optimization for specific substrates.

Rationale

The Suzuki reaction is a powerful C-C bond-forming reaction that is widely used in pharmaceutical synthesis. The bromine atom at the 5-position of the pyridine ring is an ideal handle for this transformation.

Materials

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure

-

To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki cross-coupling reaction described above.

Caption: Suzuki Cross-Coupling Workflow

Conclusion

References

-

AOBChem. This compound. [Link]

Sources

Methodological & Application

The Synthetic Chemist's Guide to 5-Bromo-2-chloro-4-(difluoromethyl)pyridine in Cross-Coupling Reactions

Introduction: A Versatile Building Block for Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The difluoromethyl group (CHF₂), in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, or hydroxymethyl groups, offering a unique combination of steric and electronic properties that can enhance metabolic stability, membrane permeability, and binding affinity.[1][2] 5-Bromo-2-chloro-4-(difluoromethyl)pyridine stands as a pivotal building block for accessing novel chemical entities, offering multiple points for diversification through modern cross-coupling methodologies.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in a variety of palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to impart a deeper understanding of the underlying principles that govern these transformations, thereby empowering researchers to confidently and successfully employ this versatile reagent in their synthetic endeavors.

Understanding the Reactivity and Regioselectivity of this compound

The synthetic utility of this compound is intrinsically linked to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F.[3] This inherent difference in reactivity provides a powerful tool for achieving regioselective functionalization.

For this compound, the carbon-bromine bond at the 5-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the 2-position.[4] This preferential reactivity allows for selective cross-coupling at the C5 position, leaving the C2 chloro-substituent intact for subsequent transformations.

The electronic nature of the pyridine ring, further modulated by the electron-withdrawing difluoromethyl group at the 4-position, also plays a crucial role. The difluoromethyl group enhances the electrophilicity of the pyridine ring, which can influence the overall reaction kinetics.

The following diagram illustrates the expected regioselectivity in cross-coupling reactions of this compound.

Caption: Regioselective cross-coupling of this compound.

Application Notes and Protocols

The following sections provide detailed protocols for key cross-coupling reactions utilizing this compound. These protocols are based on established methodologies for structurally similar dihalopyridines and have been adapted to account for the specific electronic and steric properties of the target substrate.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and heteroaryl structures.[5] For this compound, the Suzuki-Miyaura coupling is expected to proceed selectively at the C-Br bond.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol:

-

Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂; 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%).

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O, or DME/H₂O) is commonly used.[6]

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 |

| 2 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | DME/H₂O (5:1) | 85 |

Note: These conditions are starting points and may require optimization for specific boronic acid coupling partners.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted heterocycles.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Reaction Scheme:

Caption: General scheme for the Sonogashira coupling.

Detailed Experimental Protocol:

-

Reagent Preparation: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-2.0 equiv.) in a suitable degassed solvent (e.g., THF, DMF, or Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 1-5 mol%) and copper(I) iodide (CuI; 1-10 mol%).

-

Base Addition: Add a suitable base, typically an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent.

-

Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts. Separate the organic layer and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Data Presentation: Key Parameters for Sonogashira Coupling

| Parameter | Recommended Range | Notes |

| Palladium Catalyst | 1-5 mol% | Pd(PPh₃)₂Cl₂ is a common choice. |

| Copper(I) Co-catalyst | 1-10 mol% | Essential for the catalytic cycle. |

| Base | 2-5 equiv. | Et₃N or DIPEA often used. |

| Solvent | THF, DMF, or neat amine | Must be thoroughly degassed. |

| Temperature | 25-60 °C | Generally milder than Suzuki coupling. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[8][9]

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination.

Detailed Experimental Protocol:

-

Reagent Preparation: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand; 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃; 1.5-2.5 equiv.).

-

Substrate Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.

-

Reaction Execution: Seal the tube and heat the mixture to the required temperature (typically 80-120 °C) with efficient stirring.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.

Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Base | Typical Substrates |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Primary and secondary amines |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Anilines, heterocyclic amines |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | A broad range of amines |

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction facilitates the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, offering a direct route to vinylpyridines.[10]

Reaction Scheme:

Caption: General scheme for the Heck reaction.

Detailed Experimental Protocol:

-

Reagent Preparation: In a pressure tube or sealed vial, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, Pd/C; 1-5 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc; 1.5-2.5 equiv.).

-

Ligand and Solvent Addition: If required, add a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃). Add a suitable polar aprotic solvent such as DMF, NMP, or acetonitrile.

-

Reaction Execution: Seal the vessel and heat the reaction mixture to a high temperature (typically 100-140 °C).

-